molecular formula C10H6ClF4NO5 B5290406 2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate

2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate

Cat. No.: B5290406
M. Wt: 331.60 g/mol
InChI Key: MSNGATMYWBRSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate, also known as CNM-af, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase, PTP1B. PTP1B is a key regulator of insulin signaling and glucose homeostasis, making CNM-af a promising candidate for the treatment of type 2 diabetes.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate involves the inhibition of PTP1B activity. PTP1B is a protein tyrosine phosphatase that dephosphorylates insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling. By inhibiting PTP1B activity, this compound increases the phosphorylation of IRS-1, leading to increased insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce blood glucose levels. This compound has also been shown to improve lipid metabolism, reduce inflammation, and improve liver function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate in lab experiments is its potency and selectivity. This compound is a highly specific inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, and care must be taken to ensure that concentrations used in experiments are not toxic to cells.

Future Directions

There are a number of future directions for the study of 2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate. One area of interest is the development of new diabetes therapies based on this compound. Another area of interest is the study of the role of PTP1B in other physiological processes, such as cancer and obesity. Additionally, further research is needed to understand the potential toxicity of this compound and to develop methods for minimizing its toxicity in lab experiments.
Conclusion
In conclusion, this compound is a promising compound for the treatment of type 2 diabetes. Its potent and selective inhibition of PTP1B makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. While there are some limitations to its use in lab experiments, the potential benefits of this compound make it a subject of ongoing scientific research.

Synthesis Methods

The synthesis of 2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate involves a series of chemical reactions. First, 2-chloro-5-nitrophenol is reacted with 2,3,3,3-tetrafluoro-2-methoxypropanol in the presence of a base to form the corresponding ester. This ester is then treated with thionyl chloride to form the acid chloride, which is subsequently reacted with an amine to form the final product, this compound.

Scientific Research Applications

2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate has been the subject of numerous scientific studies. One of the most promising applications of this compound is in the treatment of type 2 diabetes. PTP1B is a negative regulator of insulin signaling, and inhibition of PTP1B activity has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. This compound has been shown to be a potent and selective inhibitor of PTP1B, making it a promising candidate for the development of new diabetes therapies.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl) 2,3,3,3-tetrafluoro-2-methoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF4NO5/c1-20-9(12,10(13,14)15)8(17)21-7-4-5(16(18)19)2-3-6(7)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNGATMYWBRSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF4NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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